1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-2,5-dimethoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-17-7-5-8(13)12(18-2)9(6-7)14-10(15)3-4-11(14)16/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPCPIGHLBNPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)OC)N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,5-dimethoxybenzaldehyde and pyrrole.
Reaction Conditions: The key reaction involves the condensation of 3-chloro-2,5-dimethoxybenzaldehyde with pyrrole in the presence of an acid catalyst. This reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and biological activities based on the evidence:
Key Structural and Functional Differences:
Substituent Effects: The target compound’s 2,5-dimethoxy groups enhance solubility in polar solvents compared to halogen-rich analogs like fluoroimide (3,4-dichloro, 4-fluoro) . MI-1’s trifluoromethylphenylamino group increases lipophilicity, likely improving membrane permeability for kinase targeting . U-73122’s steroid moiety enables interaction with lipid membranes and intracellular signaling components, critical for phospholipase C inhibition .
Biological Activity :
- U-73122 specifically inhibits phospholipase C (IC₅₀ ~1–5 µM), while its pyrrolidine-dione analog (U-73343) is inactive, underscoring the necessity of the pyrrole-2,5-dione core .
- Fluoroimide ’s dichloro-fluorophenyl structure directs its use in agriculture rather than human therapeutics, highlighting substituent-dependent target specificity .
- The target compound ’s chloro and methoxy groups may position it as a selective kinase inhibitor, akin to MI-1, but with distinct binding kinetics due to methoxy’s steric and electronic effects .
Synthesis Pathways :
- Analogs like MI-1 are synthesized via nucleophilic substitution reactions involving chlorinated furan precursors and amines .
- The target compound likely follows a similar route, substituting 3-chloro-2,5-dimethoxyphenylamine or analogous building blocks .
Research Implications and Gaps
- Activity Prediction : The target compound’s methoxy groups may reduce cytotoxicity compared to heavily halogenated analogs, making it a candidate for drug development.
- Synthetic Optimization : Modifying reaction conditions (e.g., solvent polarity, temperature) could improve yield, as seen in DMF-mediated syntheses of related pyrrole-diones .
- Unanswered Questions : Direct data on the target compound’s enzyme inhibition profile, pharmacokinetics, and toxicity are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with pyrrole-2,5-dione under controlled conditions. The following general synthetic route can be outlined:
- Starting Materials : 3-Chloro-2,5-dimethoxyaniline and pyrrole-2,5-dione.
- Reaction Conditions : The reaction is generally conducted in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.
- Purification : The product is purified using recrystallization techniques.
Antitumor Activity
Research indicates that derivatives of pyrrole-2,5-dione exhibit notable antitumor properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116 and SW-620) with GI50 values around .
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound Name | Cell Line Tested | GI50 (M) | Reference |
|---|---|---|---|
| This compound | HCT-116 | Not specified | Current Study |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | Dubinina et al., 2007 | |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Colo-205 | Garmanchuk et al., 2013 |
The biological activity of this compound is believed to stem from its ability to interact with key proteins involved in tumor growth and proliferation. Specifically, studies have highlighted the interaction with cyclophilin A (CypA), a protein overexpressed in various cancers .
Molecular docking studies suggest that the compound may bind effectively to the ATP-binding sites of growth factor receptors such as EGFR and VEGFR2, disrupting their function and leading to reduced cell proliferation .
Case Studies
Several case studies have documented the effects of pyrrole derivatives on cancer models:
- In Vivo Studies : In animal models induced with colon cancer, treatment with pyrrole derivatives resulted in significant tumor size reduction compared to controls .
- In Vitro Studies : Cell viability assays demonstrated that pyrrole derivatives could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?
- Methodology : A common approach involves maleimide derivatives reacting with substituted aryl halides under Ullmann coupling or nucleophilic aromatic substitution conditions. For example, analogous compounds like N-(2-Chlorophenyl)maleimide (CAS 1203-24-3) were synthesized using Pd-catalyzed cross-coupling reactions . Optimization includes testing catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF or THF), and temperature (80–120°C) to improve yield. Monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- FT-IR : Identify carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and aromatic C-Cl vibrations at 550–750 cm⁻¹ .
- NMR : ¹H NMR resolves methoxy (δ 3.7–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm), while ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
- X-ray crystallography : Determines dihedral angles between substituents (e.g., 78.22° between methoxyphenyl and pyrrole-dione moieties in analogous structures), influencing reactivity .
Q. How can purity and stability be assessed under varying storage conditions?
- Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to monitor degradation. Stability studies at 4°C, 25°C, and 40°C over 30 days, with periodic sampling, assess thermal sensitivity. Purity ≥95% is achievable via recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodology : Discrepancies in NMR or IR may arise from tautomerism or polymorphism. For example, X-ray diffraction (as in 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione) confirms planar vs. non-planar conformations . Computational tools (DFT calculations, Gaussian 09) predict vibrational spectra and compare with experimental data to validate assignments .
Q. How does the substituent pattern (chloro vs. methoxy) influence electrochemical properties?
- Methodology : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in acetonitrile) reveals oxidation/reduction peaks. The electron-withdrawing chloro group lowers LUMO energy, enhancing electron affinity compared to methoxy derivatives. Compare with 2,5-di(thiophen-2-yl)-1H-pyrrole (E° = −1.2 V vs. Ag/AgCl) for structure-property trends .
Q. What experimental designs validate bioactivity mechanisms in pesticide applications?
- Methodology :
- Enzyme inhibition assays : Test inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) using microsomal fractions and IC₅₀ calculations .
- Molecular docking : AutoDock Vina models interactions between the compound and target proteins (e.g., 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione binding to β-tubulin) .
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
